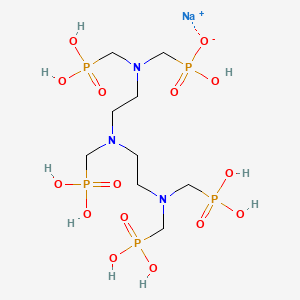

Diethylenetriaminepenta(methylenephosphonicacid) sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethylenetriaminepenta(methylenephosphonicacid) sodium salt is a nitrogenous organic polyphosphonic acid known for its excellent chelating and anti-corrosion properties . It is commonly used in various industrial applications due to its ability to inhibit the precipitation of barium sulfate and other scale-forming salts .

Mechanism of Action

Target of Action

Diethylenetriaminepenta(methylenephosphonic acid), sodium salt, primarily targets metal ions in various environments . It acts as a chelating agent, forming stable complexes with metal ions, which play a crucial role in various biochemical and industrial processes .

Mode of Action

The interaction of Diethylenetriaminepenta(methylenephosphonic acid), sodium salt with its targets involves the formation of chelates or complexes. This compound has a strong affinity for metal ions, and it forms stable complexes with them, thereby preventing the metal ions from participating in unwanted chemical reactions .

Biochemical Pathways

The primary biochemical pathway affected by Diethylenetriaminepenta(methylenephosphonic acid), sodium salt is the precipitation pathway of various salts. By chelating the metal ions, this compound inhibits the precipitation of salts such as barium sulfate (BaSO4), which can lead to scale formation .

Pharmacokinetics

The sodium salts of this compound, on the other hand, dissolve readily in water .

Result of Action

The molecular and cellular effects of the action of Diethylenetriaminepenta(methylenephosphonic acid), sodium salt are primarily related to its ability to prevent the precipitation of certain salts. By chelating metal ions, this compound can inhibit scale formation and corrosion, which are often caused by the precipitation of salts .

Action Environment

The action, efficacy, and stability of Diethylenetriaminepenta(methylenephosphonic acid), sodium salt are influenced by various environmental factors. For instance, in high alkali and high-temperature environments (above 210 °C), this compound has better scale and corrosion inhibition effect than other phosphonates . Furthermore, the speciation state of this compound in water is dictated by the pH of the aqueous medium .

Biochemical Analysis

Biochemical Properties

Diethylenetriaminepenta(methylenephosphonic acid), sodium salt, shows very good inhibition of the precipitation of barium sulfate (BaSO4) . It is used as a chelating inhibitor to study the flotation, separation, and adsorption behaviors of fluorite and calcite minerals .

Molecular Mechanism

It is known to have chelating properties , suggesting that it may bind to certain metal ions in biological systems, potentially influencing various biochemical processes. Detailed studies on its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are lacking.

Temporal Effects in Laboratory Settings

It is known that the acid form of this compound has limited solubility in water and tends to crystallize in concentrated aqueous solutions

Metabolic Pathways

Given its chelating properties , it may interact with metal ions that serve as cofactors for various enzymes, potentially influencing metabolic flux or metabolite levels. Detailed studies on these aspects are lacking.

Preparation Methods

Diethylenetriaminepenta(methylenephosphonicacid) sodium salt is typically synthesized from diethylenetriamine and formaldehyde in the presence of phosphorous acid . The reaction involves the formation of multiple phosphonic acid groups attached to the nitrogen atoms of diethylenetriamine . Industrial production methods often involve the neutralization of the resulting acid with sodium hydroxide to form the sodium salt .

Chemical Reactions Analysis

Diethylenetriaminepenta(methylenephosphonicacid) sodium salt undergoes various chemical reactions, including:

Chelation: It forms stable complexes with metal ions, which is the basis for its use as a chelating agent.

Substitution Reactions: The phosphonic acid groups can participate in substitution reactions with other nucleophiles.

Oxidation and Reduction: It can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.

Common reagents used in these reactions include metal salts, nucleophiles, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethylenetriaminepenta(methylenephosphonicacid) sodium salt has a wide range of scientific research applications:

Comparison with Similar Compounds

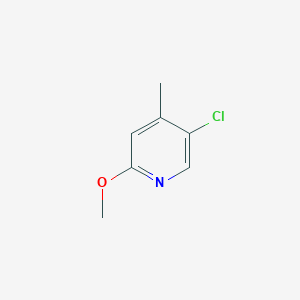

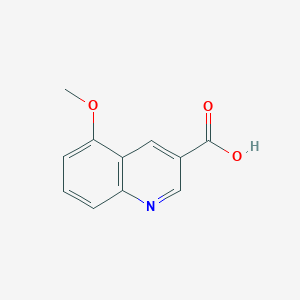

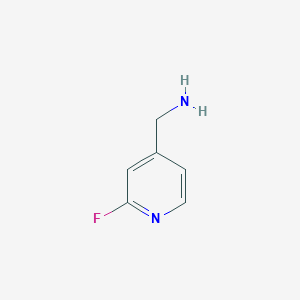

Diethylenetriaminepenta(methylenephosphonicacid) sodium salt is unique due to its high number of phosphonic acid groups, which provide strong chelating properties . Similar compounds include:

Ethylenediaminetetra(methylenephosphonicacid) sodium salt: Has fewer phosphonic acid groups and slightly different chelating properties.

Nitrilotri(methylenephosphonicacid) sodium salt: Contains even fewer phosphonic acid groups and is less effective as a chelating agent.

These comparisons highlight the superior chelating ability of this compound due to its multiple phosphonic acid groups .

Properties

CAS No. |

22042-96-2 |

|---|---|

Molecular Formula |

C9H18N3Na10O15P5 |

Molecular Weight |

793.02 g/mol |

IUPAC Name |

decasodium;N-[2-[bis(phosphonatomethyl)amino]ethyl]-N,N',N'-tris(phosphonatomethyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H28N3O15P5.10Na/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);;;;;;;;;;/q;10*+1/p-10 |

InChI Key |

PZWNKBUDRGSEOU-UHFFFAOYSA-D |

SMILES |

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CCN(CP(=O)(O)O)CP(=O)(O)[O-])CP(=O)(O)O.[Na+] |

Canonical SMILES |

C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Key on ui other cas no. |

22042-96-2 94987-76-5 |

physical_description |

Liquid; WetSolid |

Pictograms |

Corrosive; Irritant |

Related CAS |

15827-60-8 (Parent) |

Origin of Product |

United States |

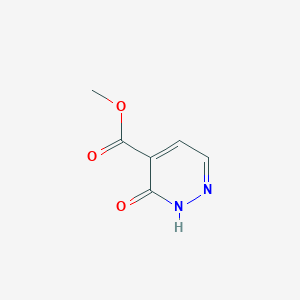

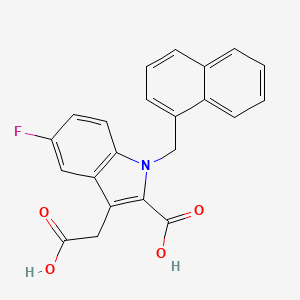

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.